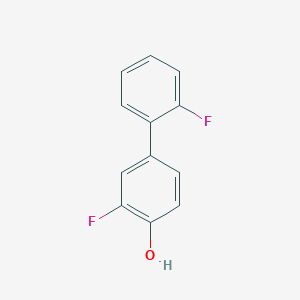

4-(2-Fluorophenyl)-2-fluorophenol

説明

4-(2-Fluorophenyl)-2-fluorophenol is an organic compound characterized by the presence of two fluorine atoms attached to a phenol ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-2-fluorophenol typically involves the fluorination of phenol derivatives One common method is the electrophilic aromatic substitution reaction, where phenol is treated with fluorinating agents such as fluorine gas or N-fluorobenzenesulfonimide (NFSI) under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of environmentally friendly fluorinating agents and catalysts is also emphasized to minimize the environmental impact of the production process.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The fluorine atoms in the ortho and para positions relative to the hydroxyl group are susceptible to substitution under specific conditions.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group directs electrophilic attack to the ortho and para positions, though fluorine’s electron-withdrawing nature moderates reactivity.

Oxidative Defluorination

Fluorine atoms can be removed enzymatically or via radical mechanisms.

Cross-Coupling Reactions

The aromatic ring participates in transition-metal-catalyzed couplings.

Functional Group Transformations

The hydroxyl group undergoes typical phenolic reactions.

Key Reactivity Trends:

- Ortho/para-directing effects : The hydroxyl group enhances substitution at adjacent positions, but fluorine’s electron withdrawal reduces activation.

- Steric hindrance : The 2-fluorophenyl group impedes reactions at the ortho position.

- Stability : Resistance to hydrolysis under acidic/basic conditions due to fluorine’s inductive effects .

科学的研究の応用

4-(2-Fluorophenyl)-2-fluorophenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

作用機序

The mechanism of action of 4-(2-Fluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target of interest.

類似化合物との比較

Similar Compounds

- 4-(2-Fluorophenyl)piperazine

- 2-Fluoro-4-nitrophenol

- 4-Fluoro-2-methylphenol

Uniqueness

4-(2-Fluorophenyl)-2-fluorophenol is unique due to the presence of two fluorine atoms on the phenol ring, which imparts distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds with fewer or no fluorine atoms.

生物活性

The compound 4-(2-Fluorophenyl)-2-fluorophenol , also known as 4-(2-fluorophenyl)-2-hydroxyfluorobenzene, is a fluorinated phenolic compound that has garnered attention due to its potential biological activities. Fluorinated compounds are often studied in medicinal chemistry for their unique properties, including increased metabolic stability and altered biological interactions. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Properties

Fluorinated phenolic compounds like this compound exhibit a variety of biological activities, including:

- Antioxidant Activity : The presence of fluorine can enhance the antioxidant properties of phenolic compounds, potentially providing protective effects against oxidative stress.

- Antimicrobial Activity : Some studies suggest that fluorinated phenols can inhibit the growth of various microbial strains.

- Antitumor Activity : Research indicates that certain fluorinated compounds may exhibit cytotoxic effects against cancer cell lines.

The mechanisms through which this compound exerts its biological effects can be attributed to:

- Metabolic Stability : The C–F bond is more resistant to metabolic degradation than C–H bonds, leading to prolonged bioavailability in biological systems .

- Receptor Modulation : Fluorinated compounds can act as selective modulators of various receptors, influencing neurotransmitter systems and cellular signaling pathways .

Antioxidant Properties

A study examining the antioxidant activity of various fluorinated phenols found that this compound demonstrated significant free radical scavenging activity. This was attributed to the electron-withdrawing effect of the fluorine atoms, which enhances the stability of the phenoxyl radical formed during oxidation reactions .

Antimicrobial Activity

Research on the antimicrobial properties of fluorinated phenolic compounds revealed that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial activity .

Antitumor Activity

In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound induced significant cytotoxicity. The compound was shown to disrupt cell cycle progression and promote apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-fluoro-4-(2-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJBJXSYRNWSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619947 | |

| Record name | 2',3-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612092-34-9 | |

| Record name | 2',3-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。